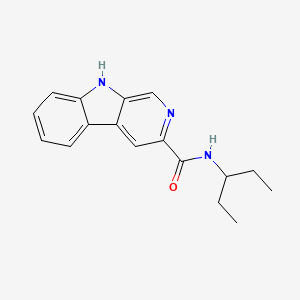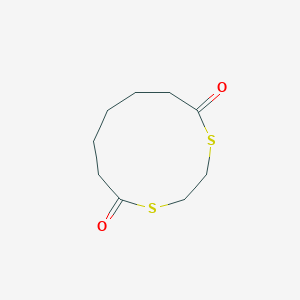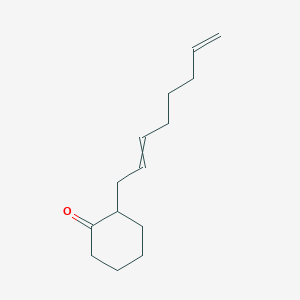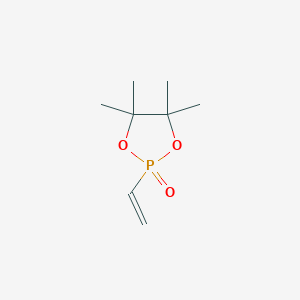
N-(Pentan-3-yl)-9H-beta-carboline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Pentan-3-yl)-9H-beta-carboline-3-carboxamide: is a complex organic compound belonging to the beta-carboline family. Beta-carbolines are known for their diverse biological activities, including potential therapeutic effects. This compound features a pentan-3-yl group attached to the nitrogen atom of the carboxamide functional group, making it structurally unique.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pentan-3-yl)-9H-beta-carboline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the beta-carboline core, followed by the introduction of the carboxamide group and the pentan-3-yl substituent. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: N-(Pentan-3-yl)-9H-beta-carboline-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide, often used under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous solvents.
Substitution: Common reagents include halogenating agents and nucleophiles, often used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(Pentan-3-yl)-9H-beta-carboline-3-carboxamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(Pentan-3-yl)-9H-beta-carboline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
N-(Pentan-3-yl)hydroxylamine: This compound features a similar pentan-3-yl group but differs in its functional groups and reactivity.
Pendimethalin: A herbicide with a similar structural motif but different applications and biological activity.
Uniqueness: N-(Pentan-3-yl)-9H-beta-carboline-3-carboxamide stands out due to its beta-carboline core, which imparts unique biological properties and potential therapeutic applications. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
89508-06-5 |
|---|---|
Molekularformel |
C17H19N3O |
Molekulargewicht |
281.35 g/mol |
IUPAC-Name |
N-pentan-3-yl-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C17H19N3O/c1-3-11(4-2)19-17(21)15-9-13-12-7-5-6-8-14(12)20-16(13)10-18-15/h5-11,20H,3-4H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
CMPDDPMTTGXSGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)NC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one](/img/structure/B14396448.png)


![Trimethyl[1-(4-methylphenyl)prop-2-en-1-yl]silane](/img/structure/B14396464.png)

![4-[(E)-(4-Aminobutylidene)amino]butanal](/img/structure/B14396470.png)

![5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione](/img/structure/B14396499.png)
![4-(Hydroxyimino)-3,7,7-trimethylbicyclo[4.1.0]heptan-3-yl nitrate](/img/structure/B14396503.png)
![4-Bromo-1-[(diethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14396509.png)

![N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14396518.png)
![Dimethyl {2-[(acetyloxy)imino]propyl}phosphonate](/img/structure/B14396524.png)

